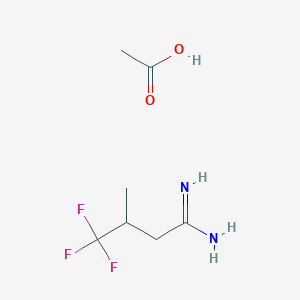

Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

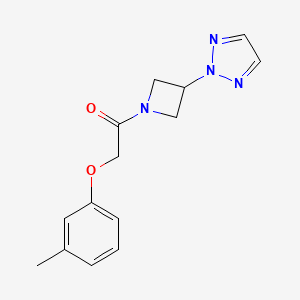

“Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide” is a chemical compound with the molecular formula C7H13F3N2O2 and a molecular weight of 214.188. It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4,4-trifluoro-3-methylbut-1-ene-1,1-diamine acetate . The InChI code is 1S/C5H9F3N2.C2H4O2/c1-3(2-4(9)10)5(6,7)8;1-2(3)4/h2-3H,9-10H2,1H3;1H3,(H,3,4) .It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Biochemical Production from Acetic Acid

- Enhanced Biofuel Production : Acetic acid can be utilized as a sole carbon source for biochemical production, despite its toxicity and low energy content. In a study by Song et al. (2018), metabolic engineering in Escherichia coli was used to increase acetate utilization and isobutanol production, with up to a 26% increase in isobutanol production observed. This represents a novel approach for producing isobutanol from acetate, highlighting acetic acid's potential in biofuel production (Song et al., 2018).

Acetic Acid Synthesis

- Acetic Acid via Methanol Hydrocarboxylation : Qian et al. (2016) reported a method for synthesizing acetic acid from renewable CO2, methanol, and H2, using a Ru–Rh bimetallic catalyst. This method addresses challenges in reaction selectivity and activity, representing significant progress in synthetic chemistry and offering a new pathway for acetic acid production and CO2 transformation (Qian et al., 2016).

Chromatography and Mass Spectrometry

- Improving HILIC-ESI/MS/MS Sensitivity : Shou and Naidong (2005) explored the use of acetic acid in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS). They found that adding acetic acid to mobile phases containing trifluoroacetic acid (TFA) significantly enhanced signal sensitivity for basic compounds, maintaining chromatography integrity and proving effective for high-throughput bioanalysis (Shou & Naidong, 2005).

Biological and Environmental Research

- Microbial Adaptation and Tolerance : Palma et al. (2018) discussed the significance of acetic acid as a microbial growth inhibitor in the food industry and its role in yeast metabolism in biotechnological processes. Their review provided insights into the molecular targets, signaling pathways, and mechanisms behind yeast tolerance to acetic acid, crucial for both spoilage prevention in acidic foods and the engineering of industrial yeast strains (Palma et al., 2018).

Educational Applications

- Classroom Chemistry Demonstrations : Baddock and Bucat (2008) employed acetic acid in a classroom demonstration to teach the concept of weak acids. Their study emphasized the role of the teacher in conducting cognitive conflict demonstrations and highlighted the need for improved methods to enhance student understanding and learning outcomes (Baddock & Bucat, 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

acetic acid;4,4,4-trifluoro-3-methylbutanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.C2H4O2/c1-3(2-4(9)10)5(6,7)8;1-2(3)4/h3H,2H2,1H3,(H3,9,10);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQOJDZAIKVMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=N)N)C(F)(F)F.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;4,4,4-trifluoro-3-methylbutanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2880515.png)

![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)

![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)

![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)